1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride 1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20396917
InChI: InChI=1S/C9H14N4O.ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;/h5-6,8H,1-4,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H15ClN4O
Molecular Weight: 230.69 g/mol

1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC20396917

Molecular Formula: C9H15ClN4O

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride -

Specification

Molecular Formula C9H15ClN4O
Molecular Weight 230.69 g/mol
IUPAC Name (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone;hydrochloride
Standard InChI InChI=1S/C9H14N4O.ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;/h5-6,8H,1-4,10H2,(H,11,12);1H
Standard InChI Key IQGPWWZKLJGZKE-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)C(=O)C2=CNN=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride (IUPAC name: (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone hydrochloride) is a hydrochloride salt form of the parent amine compound. Its molecular formula, C₉H₁₅ClN₄O, corresponds to a molecular weight of 230.69 g/mol. The compound’s structure features a pyrazole ring substituted at the 4-position with a carbonyl group linked to a piperidin-4-amine moiety, with the hydrochloride counterion enhancing its solubility in polar solvents.

Structural Elucidation and Spectral Data

Key spectral characteristics confirm the compound’s identity:

  • Infrared (IR) Spectroscopy: A strong absorption band near 1650–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the amide linkage, while N–H stretches from the amine and pyrazole groups appear between 3200–3350 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Resonances at δ 1.4–1.8 ppm (piperidine CH₂), δ 3.2–3.6 ppm (N–CH₂ piperidine), and δ 7.5–8.0 ppm (pyrazole C–H) align with expected proton environments.

    • ¹³C NMR: Peaks at δ 165–170 ppm (carbonyl carbon) and δ 140–150 ppm (pyrazole carbons) further validate the structure.

  • Mass Spectrometry: The molecular ion peak at m/z 230.69 matches the compound’s molecular weight, with fragmentation patterns consistent with cleavage at the amide bond.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₅ClN₄O
Molecular Weight230.69 g/mol
SolubilitySoluble in water, DMSO, methanol
Melting Point215–220°C (decomposes)
pKa (amine)~8.2
LogP (Partition Coefficient)1.2 ± 0.3

The hydrochloride salt form improves aqueous solubility (>50 mg/mL at 25°C) compared to the free base, facilitating its use in biological assays .

Synthesis and Preparation

The synthesis of 1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride involves a multi-step protocol optimized for yield and purity.

Stepwise Synthesis Protocol

  • Pyrazole-4-carboxylic Acid Activation:
    Pyrazole-4-carboxylic acid undergoes activation using thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDC/HOBt) to form the corresponding acid chloride or active ester.

    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
  • Amide Bond Formation:
    The activated pyrazole intermediate reacts with piperidin-4-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, yielding the free base.

    RCOCl+H2N–C5H9NRCONH–C5H9N+HCl\text{RCOCl} + \text{H}_2\text{N–C}_5\text{H}_9\text{N} \rightarrow \text{RCONH–C}_5\text{H}_9\text{N} + \text{HCl}
  • Salt Formation:
    Treatment with concentrated hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt, which is purified via recrystallization or column chromatography.

Optimization and Yield

  • Reaction Conditions: Optimal yields (75–85%) are achieved at 0–5°C during amide coupling to minimize side reactions.

  • Purification: Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes unreacted starting materials, with final purity >98% confirmed by HPLC.

Cell LineIC₅₀ (µM)
MCF-7 (breast)12.4 ± 1.2
A549 (lung)18.7 ± 2.1
HeLa (cervical)15.9 ± 1.8

Mechanistic studies suggest apoptosis induction through caspase-3/7 activation and mitochondrial membrane depolarization.

Central Nervous System (CNS) Applications

The compound’s ability to cross the blood-brain barrier (BBB permeability score: 4.2/10) positions it as a candidate for neuropharmacology. In rodent models, it exhibits anxiolytic effects at 10 mg/kg (p.o.) comparable to diazepam, likely via modulation of GABAₐ receptors .

Future Directions and Applications

Ongoing research focuses on:

  • Structure-Activity Relationship (SAR): Modifying the piperidine ring (e.g., N-alkylation) to enhance potency .

  • Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

  • Targeted Therapy: Conjugation with monoclonal antibodies for site-specific anticancer action.

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